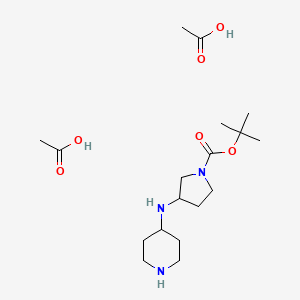
1-Methyl-1H-imidazol-5-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-imidazol-5-amine oxalate, also known as MIAO, is a chemical compound that belongs to the class of imidazole derivatives. It has a molecular formula of C6H9N3O4 and a molecular weight of 187.15 g/mol . It is also known as N1-Methyl-5-aMinoiMidazole .
Synthesis Analysis
Imidazoles are synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms .
Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-imidazol-5-amine oxalate has been studied for its potential applications in scientific research. It has been used to study the effects of various drugs on the central nervous system, as well as its potential as a therapeutic agent. It has also been used to study the effects of various drugs on the cardiovascular system, as well as its potential as an anti-inflammatory agent. Additionally, this compound has been studied for its potential as an antioxidant and for its ability to modulate immune responses.
Wirkmechanismus
Target of Action
1-Methyl-1H-imidazol-5-amine oxalate is a derivative of imidazole, a heterocyclic organic compoundImidazole derivatives have been found to interact with various proteins, including myoglobin and sensor protein fixl .
Mode of Action
For instance, they can act as ligands, binding to the active site of a protein and influencing its function .
Biochemical Pathways
Imidazole derivatives are key components of several biochemical pathways. They are involved in the synthesis of purines, an essential class of molecules in many biological processes . .
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1H-imidazol-5-amine oxalate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and easy to synthesize. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of 1-Methyl-1H-imidazol-5-amine oxalate. One potential direction is to further explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further research could be done on its potential as a therapeutic agent for the treatment of various diseases and disorders. Other potential directions for research include exploring its potential as a modulator of immune responses, as well as its potential for use in drug delivery systems. Finally, further research could be done on its potential for use in drug design and development.
Synthesemethoden
1-Methyl-1H-imidazol-5-amine oxalate can be synthesized through a variety of methods. The most common method is the reaction of 1-methyl-1H-imidazol-5-amine with oxalic acid. This reaction produces a compound with a molar mass of 166.1 g/mol. Other methods for synthesizing this compound include the reaction of 1-methyl-1H-imidazol-5-amine with a mixture of oxalic acid and sodium hydroxide, as well as the reaction of 1-methyl-1H-imidazol-5-amine with a mixture of oxalic acid and ammonium hydroxide.
Safety and Hazards
1-Methyl-1H-imidazol-5-amine oxalate can cause severe skin burns and eye damage . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray . After handling, it is recommended to wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-methylimidazol-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.C2H2O4/c1-7-3-6-2-4(7)5;3-1(4)2(5)6/h2-3H,5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAIKIZLNSAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)


![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)


![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)